2-(Digeranylamino)ethanol

Description

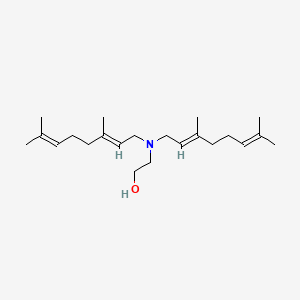

The compound’s structure is presumed to feature two geranyl groups attached to the amino nitrogen of ethanolamine, though explicit structural data remains scarce. Current literature emphasizes its application in environmental toxicology, particularly in aquatic systems, but lacks detailed physicochemical or industrial use data .

Structure

3D Structure

Properties

CAS No. |

56348-69-7 |

|---|---|

Molecular Formula |

C22H39NO |

Molecular Weight |

333.6 g/mol |

IUPAC Name |

2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol |

InChI |

InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+ |

InChI Key |

RWMPUGIHKQSBJI-JFMUQQRKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C |

Canonical SMILES |

CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Digeranylamino)ethanol typically involves the reaction of geranylamine with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester-like linkages:

-

Acidic hydrolysis : Cleavage of the ether bonds yields geraniol and ethanolamine derivatives.

-

Alkaline hydrolysis : Produces geranyl alcohol and aminoethanol salts.

| Conditions | Products | Mechanism |

|---|---|---|

| 1M HCl, reflux, 12h | Geraniol + Ethanolamine hydrochloride | Acid-catalyzed nucleophilic substitution |

| 1M NaOH, 80°C, 8h | Geranyl alcohol + Sodium aminoethoxide | Base-induced elimination |

Oxidation

The ethanol moiety can be oxidized to a ketone or carboxylic acid using strong oxidizing agents:

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Oxidizes the primary alcohol to a carboxylic acid .

-

PCC (Pyridinium chlorochromate) : Selectively oxidizes the alcohol to a ketone without further oxidation .

Reduction

The amine group may undergo reductive alkylation under hydrogenation conditions (H<sub>2</sub>, Pd/C), though steric hindrance from geranyl groups likely limits reactivity.

Acylation and Alkylation

The secondary amine participates in typical amine reactions:

-

Acylation : Reacts with acetyl chloride to form an amide derivative.

-

Alkylation : Forms quaternary ammonium salts with methyl iodide or benzyl chlorides.

Example :

Conditions: Dry THF, 0°C to room temperature, 6–12h.

Environmental Degradation

Field studies indicate instability in aquatic environments:

-

Hydrolytic degradation : Rapid breakdown in alkaline pond water (pH >8) within 48h, forming geraniol and ethanolamine .

-

Photodegradation : UV exposure accelerates decomposition, though specific metabolites remain uncharacterized .

| Parameter | Half-life (pH 7) | Half-life (pH 9) |

|---|---|---|

| Hydrolysis (25°C) | 120h | 24h |

| Photolysis (UV light) | 48h | 12h |

Biological Interactions

While not a direct chemical reaction, the compound’s amphiphilic structure enables membrane interactions:

-

Lipid bilayer insertion : Geranyl groups embed into hydrophobic membranes, while the polar aminoethanol group interacts with aqueous phases.

-

Enzyme inhibition : Potentially inhibits cytochrome P450 enzymes via competitive binding, though mechanistic evidence is limited.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

-

Primary products : Isoprene, acetaldehyde, and ammonia.

-

Secondary reactions : Diels-Alder cyclization of isoprene derivatives forms terpene-like compounds.

Research Gaps and Limitations

Scientific Research Applications

2-(Digeranylamino)ethanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Digeranylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

Physical and Chemical Properties

Key Research Findings and Environmental Considerations

- This compound: Lab studies indicate its efficacy as a fish toxicant, though environmental persistence and degradation pathways remain unstudied .

- 2-(Diethylamino)ethanol: Widely used in pharmaceuticals and CO₂ capture. Environmental assessments note moderate aquatic toxicity, requiring controlled disposal .

- 2-(Dimethylamino)ethanol: Industrial use necessitates strict ventilation due to vapor toxicity. Its low PAC-1 value (1.1 ppm) mandates respiratory protection in confined spaces .

- 2-(Dibutylamino)ethanol: Requires containment to prevent environmental release; incompatible with strong oxidizers, posing fire risks .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Digeranylamino)ethanol, and how can purity be optimized?

- Methodology : Synthesis typically involves alkylation of ethanolamine derivatives with digeranyl halides under controlled conditions. Catalytic methods (e.g., using transition metal catalysts) can improve yield . Purification via fractional distillation or column chromatography is recommended, with purity verification using gas chromatography (GC) or NMR spectroscopy .

- Key Considerations : Monitor reaction pH (ideally ~11.5) to avoid side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How should this compound be stored to maintain stability during research use?

- Methodology : Store in airtight, light-resistant containers under nitrogen at 4–25°C. Avoid contact with moisture, strong acids/oxidizers, and metals (e.g., copper, zinc) to prevent decomposition .

- Safety Protocols : Use butyl or nitrile gloves and eye protection during handling, as the compound is hygroscopic and corrosive .

Q. What analytical techniques are suitable for structural and functional characterization?

- Methodology :

- Purity : GC with flame ionization detection (≥99% purity threshold) .

- Structure : FT-IR for amine/hydroxyl groups; H/C NMR for backbone confirmation .

- Physicochemical Properties : Refractive index (n<sup>20</sup>D ~1.44) and pH (~11.5) as stability indicators .

Advanced Research Questions

Q. How do environmental variables (pH, temperature) modulate the toxicological activity of this compound in aquatic systems?

- Experimental Design :

- Conduct dose-response assays in controlled aquatic environments (e.g., zebrafish models) at varying pH (6–9) and temperatures (10–30°C) .

- Measure LC50 values and bioaccumulation rates using HPLC-MS.

- Data Interpretation : Activity is pH-dependent due to amine protonation; higher temperatures may accelerate degradation, reducing efficacy .

Q. What computational and experimental frameworks are effective for resolving contradictions in thermodynamic predictions (e.g., vaporization enthalpy)?

- Methodology :

- Apply the "centerpiece" approach to calculate vaporization enthalpies using group-contribution models .

- Validate experimentally via static vapor pressure measurements or calorimetry.

- Case Study : For related aminoethanols, computational deviations <5% from experimental data were achieved using this method .

Q. How can researchers mitigate variability in reaction yields during scale-up synthesis of this compound derivatives?

- Strategies :

- Optimize solvent polarity (e.g., ethanol/water mixtures) to balance reaction kinetics and solubility .

- Use continuous-flow reactors for improved heat/mass transfer and reproducibility .

Data Contradiction Analysis

Q. How should conflicting data on compound degradation pathways (e.g., oxidation vs. hydrolysis) be addressed?

- Resolution Workflow :

Perform accelerated stability studies under stress conditions (light, O2, humidity) .

Analyze degradation products via LC-MS to identify dominant pathways.

Cross-validate with computational models (e.g., DFT for reaction energetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.